Cas no 114102-89-5 (2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside)
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside Chemical and Physical Properties
Names and Identifiers
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- b-D-Galactopyranoside,2-nitrophenyl 6-O-(triphenylmethyl)-
- (2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol
- 2-NITROPHENYL 6-O-TRITYL-B-D-GALACTOPYRANOSIDE
- W0160
- 2-Nitrophenyl 6-O-trityl-β-D-galactopyranoside
- 2-Nitrophenyl 6-O-(triphenylmethyl)-beta-D-galactopyranoside
- 2-Nitrophenyl6-O-trityl-b-D-galactopyranoside
- 2-Nitrophenyl 6-O-trityl-beta-D-galactopyranoside
- (2S,3R,4S,5R,6R)-2-(2-Nitrophenoxy)-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol
- 114102-89-5
- W-200858
- (2S,3R,4S,5R,6R)-2-(2-NITROPHENOXY)-6-[(TRIPHENYLMETHOXY)METHYL]OXANE-3,4,5-TRIOL
- DTXSID40456426
- 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside
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- Inchi: 1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1
- InChI Key: SUCAEOBOBJPBKG-HBMYTODVSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1COC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)O)O)O)OC1C=CC=CC=1[N+](=O)[O-]
Computed Properties
- Exact Mass: 543.18900
- Monoisotopic Mass: 543.18931688g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 40
- Rotatable Bond Count: 8
- Complexity: 743
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 134Ų
Experimental Properties
- Density: 1.353±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (5.2E-4 g/L) (25 ºC),
- PSA: 134.20000
- LogP: 4.31310
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N216250-50mg |
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside |
114102-89-5 | 50mg |
$ 220.00 | 2022-06-03 | ||
| TRC | N216250-100mg |
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside |
114102-89-5 | 100mg |
$ 365.00 | 2022-06-03 | ||
| TRC | N216250-250mg |
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside |
114102-89-5 | 250mg |
$ 720.00 | 2022-06-03 |
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside
Comprehensive Overview of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside (CAS No. 114102-89-5)
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside (CAS No. 114102-89-5) is a specialized glycoside derivative widely utilized in biochemical research and pharmaceutical development. This compound, featuring a nitrophenyl group and a trityl-protected galactopyranoside moiety, serves as a critical intermediate in the synthesis of complex carbohydrates and glycoconjugates. Its unique structure enables applications in enzyme inhibition studies, glycosylation reactions, and the development of novel therapeutic agents targeting metabolic disorders.
The growing interest in glycoscience and carbohydrate-based therapeutics has propelled the demand for compounds like 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside. Researchers frequently search for its synthesis methods, solubility properties, and stability under various conditions, reflecting its importance in cutting-edge studies. Recent advancements in glycobiology have highlighted its role in understanding cell-surface interactions and immune response modulation, aligning with trends in personalized medicine and vaccine development.
From a structural perspective, the trityl group in this compound provides steric protection to the 6-hydroxyl position of the galactopyranoside ring, allowing selective functionalization at other sites. This property is particularly valuable in multi-step synthetic pathways, where selective deprotection is required. The nitrophenyl aglycone further enhances its utility as a chromogenic substrate for glycosidase enzymes, enabling sensitive assays in diagnostic and research settings.
In the context of green chemistry initiatives, scientists are exploring eco-friendly alternatives for the synthesis of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside. Questions about its biodegradability and environmental impact frequently appear in scholarly discussions, reflecting the broader shift toward sustainable research practices. The compound's compatibility with enzymatic synthesis methods has emerged as a promising avenue, reducing reliance on traditional chemical catalysts.
The analytical characterization of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purification. These methods ensure the compound's purity and structural integrity, which are crucial for reproducible research outcomes. Recent publications have emphasized the importance of standardized protocols for handling and storing this sensitive material to prevent degradation and maintain experimental consistency.
Emerging applications in drug delivery systems have further expanded the relevance of this compound. Its ability to serve as a targeted glycoside prodrug has attracted attention in oncology research, particularly for site-specific activation strategies. This aligns with current searches for precision medicine approaches and tumor-selective therapeutics, demonstrating the compound's potential in addressing unmet medical needs.
From a commercial perspective, the global market for specialty carbohydrates like 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside continues to grow, driven by increasing R&D investments in biopharmaceuticals and diagnostic reagents. Quality control specifications, including isomeric purity and residual solvent levels, remain key purchasing considerations for research institutions and pharmaceutical companies alike.
Future research directions may explore the compound's potential in glycan microarray technology and biosensor development, areas experiencing rapid growth due to their applications in infectious disease detection and biomarker discovery. The versatility of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside ensures its continued relevance in advancing our understanding of carbohydrate-protein interactions and developing next-generation biotechnological tools.
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